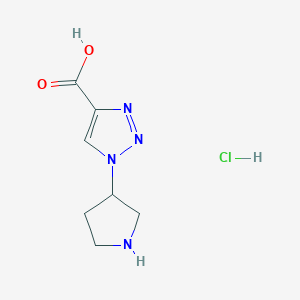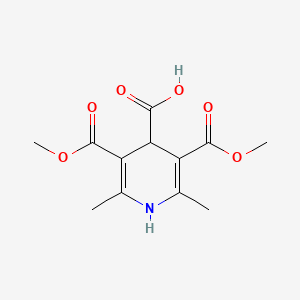
2-(1-Phenylethyl)oxirane
概要
説明
2-(1-Phenylethyl)oxirane, also known as styrene oxide, is an organic compound that belongs to the class of epoxides. It is characterized by a three-membered ring structure consisting of an oxygen atom bonded to two adjacent carbon atoms. This compound is widely used in various chemical reactions due to its high reactivity and ability to form multiple products.
準備方法
Synthetic Routes and Reaction Conditions
2-(1-Phenylethyl)oxirane can be synthesized through several methods. One common approach is the epoxidation of styrene using peracids such as peracetic acid or m-chloroperbenzoic acid. The reaction typically occurs under mild conditions and yields the desired epoxide with high selectivity .
Industrial Production Methods
In industrial settings, this compound is produced on a large scale by the catalytic oxidation of styrene using air or oxygen. This process involves the use of a silver catalyst and operates at elevated temperatures and pressures to achieve high conversion rates and product yields .
化学反応の分析
Types of Reactions
2-(1-Phenylethyl)oxirane undergoes various chemical reactions, including:
Ring-Opening Reactions: These reactions involve the cleavage of the oxirane ring, leading to the formation of different products depending on the nucleophile used. .
Oxidation: The compound can be oxidized to form corresponding diols or other oxidized products.
Reduction: Reduction of this compound can yield alcohols or other reduced forms.
Common Reagents and Conditions
Nucleophiles: Water, alcohols, amines, carboxylic acids.
Oxidizing Agents: Peracids, hydrogen peroxide.
Reducing Agents: Metal hydrides, hydrogen gas with catalysts.
Major Products
Ring-Opening: β-hydroxypropyl esters, alcohols, amines.
Oxidation: Diols.
Reduction: Alcohols
科学的研究の応用
2-(1-Phenylethyl)oxirane has a wide range of applications in scientific research:
作用機序
The mechanism of action of 2-(1-Phenylethyl)oxirane primarily involves the nucleophilic attack on the oxirane ring, leading to ring-opening reactions. This process can be catalyzed by acids, bases, or enzymes, depending on the specific reaction conditions. The molecular targets and pathways involved include the formation of hydrogen-bonded complexes and the participation of carboxylate anions in the ring-opening process .
類似化合物との比較
2-(1-Phenylethyl)oxirane can be compared with other similar compounds such as:
Ethylene Oxide: A simpler epoxide with a two-carbon ring structure, used extensively in the production of ethylene glycol and as a sterilizing agent.
Propylene Oxide: Another epoxide with a three-carbon ring structure, used in the production of polyether polyols and as a fumigant.
Butylene Oxide: A four-carbon epoxide used in the synthesis of butylene glycol and as a solvent
The uniqueness of this compound lies in its phenyl group, which imparts distinct reactivity and properties compared to other epoxides. This makes it particularly valuable in the synthesis of complex organic molecules and specialized industrial applications.
特性
IUPAC Name |
2-(1-phenylethyl)oxirane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O/c1-8(10-7-11-10)9-5-3-2-4-6-9/h2-6,8,10H,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFZVYPYZFJZRQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CO1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![Methyl 2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetate](/img/structure/B3379369.png)








